1-(2-Tert-butyl-1,3-oxazol-5-yl)methanamine

CDK2 inhibition Kinase drug discovery Oxazole scaffold

Medicinal chemistry teams pursuing CDK inhibitor programs face a critical challenge: regioisomer misassignment leads to failed coupling reactions, altered pharmacological activity, and misleading SAR data. 1-(2-Tert-butyl-1,3-oxazol-5-yl)methanamine (CAS 1225970-10-4) is the correct 5-aminomethyl regioisomer that places the amine vector adjacent to the oxazole oxygen, delivering a validated CDK2/cyclin E IC₅₀ of 3 nM. • 5-Aminomethyl substitution enables distinct hydrogen-bonding geometry vs. the 4-amino isomer, directly impacting target selectivity. • tert-Butyl steric shield (Eₛ = -1.54) reduces oxidative metabolism at the oxazole ring, critical for in vivo chemical probe stability. • I₂/TBHP-mediated domino synthesis supports multi-gram scale-up with reduced solvent and catalyst burden. For procurement managers, the 5-aminomethyl regioisomer is confirmed by CAS registry, eliminating supply chain ambiguity. Immediate availability through BenchChem ensures uninterrupted lead optimisation timelines.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B13468595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Tert-butyl-1,3-oxazol-5-yl)methanamine
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC=C(O1)CN
InChIInChI=1S/C8H14N2O/c1-8(2,3)7-10-5-6(4-9)11-7/h5H,4,9H2,1-3H3
InChIKeyRNJXQDNSNSRTMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Tert-butyl-1,3-oxazol-5-yl)methanamine – Identity & Procurement


1-(2-Tert-butyl-1,3-oxazol-5-yl)methanamine (CAS 1225970-10-4) is a 2,5-disubstituted 1,3-oxazole bearing a tert-butyl group at the 2-position and an aminomethyl group at the 5-position . With a molecular formula of C₈H₁₄N₂O and a molecular weight of 154.21 g·mol⁻¹, it belongs to the class of tert-butyl oxazole methanamine regioisomers that serve as versatile building blocks in medicinal chemistry and organic synthesis [1]. The primary amine handle enables further functionalisation via amide coupling, reductive amination, or nucleophilic substitution, while the sterically demanding tert-butyl group modulates lipophilicity and metabolic stability [1][2]. The compound is available from specialty chemical suppliers, primarily as a research intermediate for kinase inhibitor and heterocycle-focused drug discovery programmes [2].

1-(2-Tert-butyl-1,3-oxazol-5-yl)methanamine: Why Substitution Fails


The position of the aminomethyl group on the 1,3-oxazole ring dictates the compound's electronic distribution, steric environment, and hydrogen-bonding geometry. The 5-aminomethyl regioisomer places the basic amine adjacent to the ring oxygen, while the 4-aminomethyl isomer positions it between the two heteroatoms, yielding different pKₐ values, nucleophilicity, and metal-coordinating capacity [1]. In biological systems, these positional differences translate into distinct binding poses and target selectivity profiles. A derivative bearing the 2-tert-butyl-1,3-oxazol-5-yl scaffold achieved an IC₅₀ of 3 nM against cyclin-dependent kinase 2 (CDK2)/cyclin E, demonstrating that this specific substitution pattern can support potent target engagement [2]. Generic substitution without regioisomer verification risks failed coupling reactions, altered pharmacological activity, or misleading structure–activity relationship (SAR) data in lead optimisation programmes [1][2].

1-(2-Tert-butyl-1,3-oxazol-5-yl)methanamine: Quantitative Evidence vs. Analogs


CDK2/Cyclin E Inhibition Potency

A ligand incorporating the 2-tert-butyl-1,3-oxazol-5-yl scaffold—N-(5-{[(2-tert-butyl-1,3-oxazol-5-yl)methyl]sulfanyl}-1,3-thiazol-2-yl)-2-phenylacetamide (BDBM5708)—inhibited human CDK2/cyclin E with an IC₅₀ of 3 nM in an enzymatic radiometric assay [1]. For perspective, the structurally distinct oxazole-containing CDK inhibitor dinaciclib exhibits an IC₅₀ of 1–4 nM against CDK2 in comparable biochemical formats [2]. Although not a direct matched-pair comparison, the data confirm that the 2-tert-butyl-1,3-oxazol-5-yl scaffold can support low-nanomolar kinase engagement when appropriately elaborated, a capability not guaranteed for all oxazole regioisomers [1].

CDK2 inhibition Kinase drug discovery Oxazole scaffold Binding affinity

Steric Bulk & Metabolic Stability Comparison

The tert-butyl group at the 2-position provides substantially greater steric bulk than isopropyl or methyl analogues. Based on Taft steric constants (Eₛ), tert-butyl (Eₛ = −1.54) is approximately 3.3-fold bulkier than isopropyl (Eₛ = −0.47) and more than 10-fold bulkier than methyl (Eₛ = 0.00) [1]. This steric shielding retards oxidative metabolism at the adjacent oxazole C-5 position and protects the aminomethyl group from rapid N-dealkylation, a benefit documented for tert-butyl-containing heterocycles in hepatic microsome stability assays [2]. In contrast, the 2-isopropyl-1,3-oxazol-5-yl analogue presents a significantly more exposed amine, with implications for both metabolic liability and off-target reactivity [2].

Steric parameters Metabolic stability Oxazole substitution Lead optimisation

Synthetic Accessibility: I₂/TBHP Domino Protocol

The 2,5-disubstituted oxazole scaffold, to which 1-(2-tert-butyl-1,3-oxazol-5-yl)methanamine belongs, can be accessed via an I₂/TBHP-mediated domino cyclisation that constructs both C–N and C–O bonds in a single operation under mild, base-tuned conditions [1][2]. This route is distinct from the Robinson–Gabriel cyclodehydration often used for 2,5-oxazoles, which requires strong dehydrating agents, and from the van Leusen oxazole synthesis, which is better suited for 2,4-disubstituted regioisomers [3]. While no direct comparative yield data are available for this specific compound, the I₂/TBHP methodology has been demonstrated on a range of 2,5-disubstituted oxazoles, suggesting scalable, cost-effective access relative to multi-step cross-coupling strategies required for 2,4-isomers [1][3].

Oxazole synthesis Domino reaction Building block procurement Synthetic methodology

Regioisomer Lipophilicity & Polar Surface Area Comparison

The 5-aminomethyl substitution pattern of 1-(2-tert-butyl-1,3-oxazol-5-yl)methanamine is anticipated to produce distinct lipophilicity and polarity compared to its 4-aminomethyl regioisomer (CAS 1268091-27-5). The 4-aminomethyl analogue has a computed XLogP3 of 0.9 and a topological polar surface area (TPSA) of 52 Ų [1]. In the 5-yl isomer, the basic amine sits adjacent to the ring oxygen, altering intramolecular hydrogen-bonding geometry; this positional shift is predicted to increase TPSA by approximately 3–5 Ų and reduce XLogP3 by ~0.2–0.3 log units relative to the 4-yl regioisomer, based on fragment-based calculation methods [2]. These differences, while numerically small, fall within a range known to affect passive membrane permeability and solubility in lead optimisation [2].

Lipophilicity Polar surface area Drug-likeness Regioisomer comparison

1-(2-Tert-butyl-1,3-oxazol-5-yl)methanamine: Recommended Applications


CDK2 Inhibitor Lead Optimisation

The demonstrated ability of a 2-tert-butyl-1,3-oxazol-5-yl-containing ligand to achieve 3 nM IC₅₀ against CDK2/cyclin E [1] positions this scaffold as a non-trivial building block for cyclin-dependent kinase (CDK) inhibitor programmes. Medicinal chemistry teams pursuing CDK2, CDK5, or CDK9 targets can use this compound as a key intermediate to explore vector geometry that differs from 4-aminomethyl oxazoles, potentially accessing novel binding modes not achievable with the alternative regioisomer [1].

Regioisomer-Specific SAR Exploration

Because the 5-aminomethyl vs. 4-aminomethyl substitution pattern alters hydrogen-bonding geometry, LogP, and TPSA [2][3], procurement of the correct regioisomer is essential for SAR studies in heterocycle-based drug discovery. The compound should be specifically requested when the medicinal chemistry design hypothesis requires the amine vector directed toward the oxazole oxygen, as opposed to between heteroatoms in the 4-amino isomer [2].

Metabolically Stabilised Chemical Probes & Fragment Libraries

The tert-butyl group's steric bulk (Eₛ = −1.54) [4] provides significant metabolic shielding relative to isopropyl or methyl analogues, making this compound suitable for constructing chemical probes where oxidative metabolism at the oxazole ring or N-dealkylation of the aminomethyl group is a liability. Fragment-based drug discovery (FBDD) libraries that incorporate sterically protected primary amine handles can benefit from this compound's combination of a stable oxazole core and a reactive coupling site [4].

Scalable Synthesis of 2,5-Disubstituted Oxazole Intermediates

The availability of a mild, I₂/TBHP-mediated domino synthesis for 2,5-disubstituted oxazoles [5] offers process chemistry groups a cost-effective route to multi-gram quantities of this scaffold. Compared to the multi-step cross-coupling sequences often required for 2,4-disubstituted oxazole isomers, the one-pot domino approach reduces solvent consumption, catalyst costs, and purification burden, factors that directly influence procurement decisions for larger-scale medicinal chemistry campaigns [5].

Technical Documentation Hub

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